molecular formula C14H16F3N5O2 B3000570 N-[(Z)-(2-methylimino-1-nitro-2-pyrrolidin-1-ylethylidene)amino]-3-(trifluoromethyl)aniline CAS No. 338416-91-4

N-[(Z)-(2-methylimino-1-nitro-2-pyrrolidin-1-ylethylidene)amino]-3-(trifluoromethyl)aniline

Cat. No. B3000570
CAS RN: 338416-91-4
M. Wt: 343.31
InChI Key: HIXLYMALBXWOPN-CKBZXIGASA-N
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Description

The compound N-[(Z)-(2-methylimino-1-nitro-2-pyrrolidin-1-ylethylidene)amino]-3-(trifluoromethyl)aniline is a complex molecule that may be related to various research areas, including coordination chemistry and materials science. While the provided papers do not directly discuss this compound, they do involve related compounds and methodologies that can be informative for a comprehensive analysis.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, where the choice of ligands and reaction conditions can significantly influence the outcome. For instance, the synthesis of zinc(II) and cadmium(II) complexes with a specific N-pyrimidine amino acid ligand demonstrates the importance of ligand design and metal-to-ligand ratios in coordination chemistry . Similarly, the synthesis of a terpolymer and its nanocomposite with ZnO nanoparticles through chemical oxidative polymerization indicates the versatility of combining different monomers and the use of oxidants to achieve desired polymer properties . These examples suggest that

Scientific Research Applications

1. Pyrrolidines in [3+2] Cycloaddition

Pyrrolidines, with potential applications as dyes or agrochemical substances, are synthesized in a [3+2] cycloaddition process involving N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene. This method, showcasing polar characteristics, yields (3SR,4RS)-1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine under mild conditions and may be adaptable for analogous reactions with other nitroethene analogues (Żmigrodzka et al., 2022).

2. Metal Complexes and Biological Activity

Nickel (Ni) and Zinc (Zn) complexes involving 2-arylaminomethyl-1H-benzimidazole demonstrate distinct coordination patterns and exhibit antibacterial activity. The Ni complex, coordinated by the pyridine-type nitrogen of the benzimidazole ring and other ligands, forms a distorted octahedral geometry. In contrast, the Zn complex features coordination with a secondary amino group and acetate groups. The biological activity of these complexes, notably affected by the introduction of the COOCH3 group, highlights their potential in medicinal applications (Abdel-Ghani et al., 2013).

3. Pyrrolidine and Piperidine in Food Analysis

Pyrrolidine and piperidine, as cyclic amines, are analyzed in canned fish products due to their potential transformation into carcinogenic N-nitroso compounds. A gas chromatographic method is established for determining these amines, revealing their presence in various samples, with notably high amounts in the dark muscle of tuna and skipjack. This detection and quantification method is crucial for ensuring food safety and understanding the chemical composition of canned fish products (Shimakura et al., 1991).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being investigated as a potential pharmaceutical, the mechanism of action would depend on the specific biological target of the compound .

Future Directions

The future directions for research into this compound would likely depend on its intended use. If it were being investigated for use in pharmaceuticals, future research might focus on optimizing its synthesis, investigating its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

N-[(Z)-(2-methylimino-1-nitro-2-pyrrolidin-1-ylethylidene)amino]-3-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N5O2/c1-18-12(21-7-2-3-8-21)13(22(23)24)20-19-11-6-4-5-10(9-11)14(15,16)17/h4-6,9,19H,2-3,7-8H2,1H3/b18-12?,20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXLYMALBXWOPN-KKDRQLMGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C(=NNC1=CC=CC(=C1)C(F)(F)F)[N+](=O)[O-])N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN=C(/C(=N/NC1=CC=CC(=C1)C(F)(F)F)/[N+](=O)[O-])N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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